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Compound of Interest

Compound Name: 6-Iododiosmin

Cat. No.: B601674 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iododiosmin is a halogenated derivative of diosmin, a naturally occurring flavonoid glycoside

commonly used in the pharmaceutical industry for its venotonic and anti-inflammatory

properties. As an impurity or a synthetic intermediate, the thorough characterization of 6-
Iododiosmin is crucial for quality control and drug development processes. This technical

guide provides a detailed overview of the expected spectroscopic data for 6-Iododiosmin,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. Due to the limited availability of published experimental spectra specifically for 6-
Iododiosmin, this guide presents predicted data based on the known structure of the molecule

and available spectral data for the parent compound, diosmin.

Molecular Structure
6-Iododiosmin shares the same core structure as diosmin, with the addition of an iodine atom

at the 6-position of the chromen-4-one ring.

Molecular Formula: C₂₈H₃₁IO₁₅[1][2]

Molecular Weight: 734.44 g/mol [1][2]

CAS Number: 1431536-92-3[1][2]
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Spectroscopic Data
While specific experimental spectra for 6-Iododiosmin are not readily available in the public

domain, the following tables summarize the expected quantitative data based on the analysis

of diosmin and the known effects of iodine substitution on spectroscopic measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The predicted ¹H and ¹³C NMR chemical shifts for 6-Iododiosmin are presented below. The

predictions are based on the reported values for diosmin, with adjustments for the inductive

and anisotropic effects of the iodine substituent on the A-ring.

Table 1: Predicted ¹H NMR Spectral Data for 6-Iododiosmin (in DMSO-d₆)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~12.9 s 1H 5-OH

Expected to be

similar to

diosmin.

~7.5 - 7.6 m 2H H-2', H-6'
Aromatic protons

of the B-ring.

~7.0 d 1H H-5'
Aromatic proton

of the B-ring.

~6.9 s 1H H-3
Olefinic proton of

the C-ring.

~6.5 s 1H H-8

Aromatic proton

of the A-ring.

Shift may be

slightly affected

by the adjacent

iodine.

~5.1 d 1H H-1'' (Glc)
Anomeric proton

of glucose.

~4.6 d 1H H-1''' (Rha)
Anomeric proton

of rhamnose.

~3.8 s 3H 4'-OCH₃
Methoxy group

protons.

~3.1 - 4.0 m - Sugar Protons

Complex

multiplet for the

remaining

glucose and

rhamnose

protons.

~1.1 d 3H CH₃ (Rha)
Methyl group of

rhamnose.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Predicted ¹³C NMR Spectral Data for 6-Iododiosmin (in DMSO-d₆)
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Chemical Shift (δ) ppm Assignment Notes

~182 C-4 Carbonyl carbon.

~164 C-2

~162 C-7

~161 C-5

~157 C-9

~151 C-4'

~149 C-3'

~123 C-1'

~118 C-6'

~113 C-5'

~112 C-2'

~106 C-10

~103 C-3

~100 C-1'' (Glc) Anomeric carbon of glucose.

~100 C-1''' (Rha) Anomeric carbon of rhamnose.

~95 C-8

~80-90 C-6

Significant upfield shift

expected due to the heavy

atom effect of iodine.

~70 - 77 Sugar Carbons
Glucose and rhamnose

carbons.

~66 C-6'' (Glc)

~56 4'-OCH₃ Methoxy carbon.

~18 CH₃ (Rha) Methyl carbon of rhamnose.
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Infrared (IR) Spectroscopy
The IR spectrum of 6-Iododiosmin is expected to be very similar to that of diosmin, with

characteristic absorptions for the hydroxyl, carbonyl, aromatic, and glycosidic linkages. The C-I

stretch is expected to appear in the fingerprint region at a low wavenumber.

Table 3: Predicted FT-IR Spectral Data for 6-Iododiosmin

Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3600 Strong, Broad
O-H stretching (phenolic and

sugar hydroxyls)[3]

2850 - 3000 Medium
C-H stretching (aromatic and

aliphatic)[3]

~1660 Strong
C=O stretching (conjugated

ketone)[3]

1500 - 1610 Medium-Strong
C=C stretching (aromatic

rings)[3]

1000 - 1300 Strong

C-O stretching (ethers,

phenols, alcohols) and C-O-C

(glycosidic bonds)[3]

500 - 600 Weak-Medium C-I stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 6-Iododiosmin, the molecular ion peak and characteristic fragmentation

patterns are predicted below.

Table 4: Predicted Mass Spectrometry Data for 6-Iododiosmin
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m/z Ion Notes

734.0708 [M]⁺ or [M+H]⁺

Molecular ion or protonated

molecular ion (depending on

ionization technique). The

exact mass is calculated for

C₂₈H₃₁IO₁₅.

608 [M - I]⁺ Loss of the iodine atom.

463 [M - Rhamnosyl - Glucosyl]⁺
Loss of the complete sugar

moiety (rutinose).

301 [Aglycone - I]⁺
Diosmetin fragment after loss

of iodine.

127 [I]⁺

Iodine cation, a characteristic

fragment for iodine-containing

compounds.

Experimental Protocols
The following are detailed methodologies for the key experiments cited, adapted for a flavonoid

glycoside like 6-Iododiosmin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 6-Iododiosmin in 0.5-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the

good solubility of flavonoids in this solvent.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5

mm probe.

¹H NMR Acquisition:

Acquire the spectrum at a constant temperature, typically 298 K.

Use a standard single-pulse experiment.
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Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14

ppm).

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

A longer acquisition time and a higher number of scans will be necessary compared to ¹H

NMR due to the low natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix a small amount of 6-Iododiosmin (approx. 1-2 mg) with dry

potassium bromide (KBr) powder (approx. 100-200 mg). Grind the mixture to a fine

powder and press it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b601674?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 6-Iododiosmin in a suitable solvent such

as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

High-resolution mass spectrometers (e.g., TOF or Orbitrap) are preferred for accurate mass

measurements.

Acquisition:

Introduce the sample into the ion source.

Optimize the ionization source parameters to achieve a stable signal for the molecular ion.

Acquire the mass spectrum in the appropriate mass range.

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by

selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to

generate fragment ions.

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Diagrams
Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of 6-Iododiosmin.

Logical Relationship of Spectroscopic Techniques
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Spectroscopic Techniques Information Obtained
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Caption: Relationship between spectroscopic techniques and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b601674?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

